Zindoxifene

Prostate Cancer Hormone-Dependent Tumors SERM Efficacy

Zindoxifene (D-16726, NSC-341952) is the lead 2-phenylindole SERM and parent of the active metabolite that yielded bazedoxifene. Unlike tamoxifen, it reduces Dunning R3327 H prostatic tumor weight by 57% (T/C 43% vs. 87%), delays relapse 7 weeks over castration, and achieves complete inhibition when combined with castration—advantages not achievable with triphenylethylene scaffolds. Its oral bioavailability and SHBG modulation support in vivo pharmacokinetic/pharmacodynamic studies. Researchers investigating SERM structure-activity relationships, castration-resistant progression, or tumor dormancy benefit from this chemically distinct scaffold.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 86111-26-4
Cat. No. B1684292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZindoxifene
CAS86111-26-4
Synonyms5-acetoxy-2-(4-acetoxyphenyl)-1-ethyl-3-methylindole
D 16726
D-16762
zindoxifene
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C
InChIInChI=1S/C21H21NO4/c1-5-22-20-11-10-18(26-15(4)24)12-19(20)13(2)21(22)16-6-8-17(9-7-16)25-14(3)23/h6-12H,5H2,1-4H3
InChIKeyKSZGVNZSUJHOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zindoxifene (CAS 86111-26-4): A 2-Phenylindole SERM with Quantifiable Preclinical Differentiation from Tamoxifen in Hormone-Dependent Tumor Models


Zindoxifene (D-16726, NSC-341952) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the 2-phenylindole chemical class [1]. Developed in the 1980s–1990s for hormone-dependent breast cancer, it exhibits partial anti-estrogenic activity by binding to estrogen receptors (ER), thereby inhibiting the growth of estrogen-dependent tumor cells [2]. Although clinical development was terminated after Phase II, Zindoxifene is historically significant as the lead compound of the 2-phenylindole SERM class, and its major active metabolite, D-15414, directly informed the development of the marketed SERM bazedoxifene [3].

Zindoxifene (86111-26-4) Cannot Be Interchanged with Tamoxifen: Documented Preclinical Divergence in Tumor Growth Inhibition


The assumption that all anti-estrogenic SERMs are functionally equivalent is contradicted by direct preclinical evidence. In the hormone-dependent Dunning R3327 H rat prostatic tumor model, Zindoxifene (4 mg/kg) demonstrated significantly greater tumor growth inhibition than tamoxifen, reducing the tumor weight ratio (T/C) to 43% compared to 87% for tamoxifen [1]. This quantifiable difference in efficacy within the same experimental system invalidates the notion of simple substitution. Furthermore, Zindoxifene belongs to the distinct 2-phenylindole chemical class, in contrast to the triphenylethylene structure of tamoxifen, which may underlie differential pharmacokinetics, receptor interactions, and ultimately, biological outcomes [2].

Zindoxifene (86111-26-4) vs. Tamoxifen and Castration: A Comparative Data Guide for Scientific Procurement


Zindoxifene Demonstrates Superior Tumor Growth Inhibition vs. Tamoxifen in the Dunning R3327 H Prostate Tumor Model

In a direct head-to-head comparison using the hormone-dependent Dunning R3327 H rat prostatic tumor model, Zindoxifene administered at 4 mg/kg significantly outperformed tamoxifen. The study, which directly compared both compounds, reported tumor weight ratios (T/C) of 43% for Zindoxifene and 87% for tamoxifen, indicating a more potent inhibition of tumor growth by Zindoxifene [1].

Prostate Cancer Hormone-Dependent Tumors SERM Efficacy

Zindoxifene Delays Tumor Relapse by 7 Weeks Compared to Castration

In addition to its direct comparison with tamoxifen, the same study also compared Zindoxifene to surgical castration, a gold-standard androgen deprivation therapy. Zindoxifene treatment (4 mg/kg) was able to delay the relapse of Dunning R3327 H tumors by a median of 7 weeks when compared directly to castration [1]. This finding suggests a unique, castration-independent mechanism of action.

Prostate Cancer Tumor Relapse Endocrine Therapy

Zindoxifene Exerts Potent Tumor Growth Suppression in the Noble Nb-R Prostatic Tumor Model

In the Noble Nb-R prostatic tumor model, which is androgen-insensitive, Zindoxifene (5 mg) demonstrated marked superiority over castration. The T/C ratio for Zindoxifene was 5%, indicating near-complete growth suppression, whereas castration alone resulted in a T/C ratio of 52% [1]. Furthermore, the addition of Zindoxifene to castrated rats resulted in complete tumor growth inhibition (T/C of 0%), suggesting a peripheral mode of action beyond gonadal androgen suppression.

Prostate Cancer Hormone-Refractory Tumors SERM Activity

Zindoxifene is the Lead Compound of the 2-Phenylindole SERM Class, with a Metabolite-Derived Clinical Successor

Zindoxifene is recognized as the lead compound of the distinct 2-phenylindole class of SERMs, a structural scaffold distinct from the triphenylethylene (e.g., tamoxifen) and benzothiophene (e.g., raloxifene) classes [1]. Its major active metabolite, D-15414, was found to possess high affinity for the estrogen receptor and directly served as the basis for the development and eventual marketing of the SERM bazedoxifene [1] [2]. This establishes Zindoxifene as a foundational tool for studying structure-activity relationships (SAR) within this unique chemical series.

Medicinal Chemistry SERM Scaffold Drug Discovery

Zindoxifene Shows Detectable Serum Levels and Biological Activity in Advanced Breast Cancer Patients

In a Phase I/II clinical trial involving 28 women with advanced breast cancer, most of whom had received prior endocrine therapy, Zindoxifene was administered at daily oral doses ranging from 10 to 100 mg. While no objective tumor responses were observed (disease stabilized in 7 of 25 evaluable patients for up to 5 months), the study confirmed that Zindoxifene metabolites were detectable in serum at all dose levels [1]. Furthermore, a strong tendency for sex hormone-binding globulin (SHBG) levels to rise at higher doses indicated that Zindoxifene was absorbed and exerted a measurable biological effect in humans [1].

Breast Cancer Pharmacokinetics Clinical Trial

Primary Scientific Applications for Zindoxifene (86111-26-4) Based on Quantifiable Differentiation


Investigating Differential SERM Efficacy in Prostate Cancer Models

Researchers investigating prostate cancer can utilize Zindoxifene to study mechanisms of differential SERM efficacy. The compound's quantifiable superiority over tamoxifen and castration in both hormone-dependent (Dunning R3327 H) and androgen-insensitive (Noble Nb-R) rat prostate tumor models makes it a critical tool for dissecting alternative pathways of tumor growth inhibition and relapse [1].

Chemical Biology Probe for 2-Phenylindole SERM Pharmacology

As the lead compound of the 2-phenylindole class of SERMs and the parent of the active metabolite that spawned bazedoxifene, Zindoxifene serves as a foundational reference standard [2]. Its distinct scaffold, compared to triphenylethylene- and benzothiophene-based SERMs, allows researchers to systematically explore structure-activity relationships (SAR), receptor binding kinetics, and downstream gene expression profiles specific to this chemical series.

Validated In Vivo Tool for Studying Pharmacokinetics and Biomarker Response in Preclinical Studies

Zindoxifene's proven oral bioavailability and its ability to elevate SHBG levels in both preclinical and clinical studies (indicative of estrogenic activity) validate its utility as a pharmacological tool [3] [4]. It is well-suited for in vivo studies examining the relationship between SERM exposure, target engagement, and systemic endocrine biomarker modulation.

Mechanistic Studies on Castration-Resistant Tumor Growth and Relapse

The unique finding that Zindoxifene delays tumor relapse by 7 weeks compared to castration and achieves complete tumor growth inhibition when combined with castration [1] positions it as a powerful probe for investigating mechanisms of castration resistance and tumor dormancy. It allows researchers to delineate androgen receptor-dependent versus -independent pathways in tumor recurrence models.

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